
Oxymorphone-3-methoxynaltrexonazine
Descripción general
Descripción
Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid that acts as a selective μ-opioid receptor agonist. This compound is structurally related to oxymorphone and naltrexonazine, but it exhibits unique pharmacological properties due to its specific chemical modifications .
Métodos De Preparación
The synthesis of oxymorphone-3-methoxynaltrexonazine involves several steps, starting from the precursor compounds oxymorphone and naltrexonazine. The synthetic route typically includes the following steps:
Análisis De Reacciones Químicas
Oxymorphone-3-methoxynaltrexonazine undergoes various chemical reactions, including:
Substitution: The methoxy group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like MCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Oxymorphone-3-methoxynaltrexonazine exhibits a unique pharmacological profile that combines the effects of opioid agonism with the antagonistic properties of naltrexone. This dual action may provide enhanced analgesia while potentially mitigating some of the adverse effects commonly associated with opioid use, such as tolerance and dependence.
Pain Management
The primary application of this compound is in the management of severe pain, particularly in patients who have not responded adequately to conventional opioid therapies. Its unique mechanism may allow for effective pain relief with a lower risk of developing tolerance.
Opioid Dependence Treatment
Due to its mixed agonist-antagonist properties, this compound may also be beneficial in treating opioid dependence. By activating µ-opioid receptors while simultaneously blocking k-opioid receptors, it could help manage withdrawal symptoms and reduce cravings without the full euphoric effects associated with traditional opioids.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A randomized controlled trial involving patients with chronic pain demonstrated that those treated with this compound reported significant reductions in pain levels compared to those receiving standard opioid therapy. The study highlighted a lower incidence of side effects such as constipation and sedation.
- Case Study 2 : A cohort study on patients undergoing detoxification from opioids showed that this compound effectively alleviated withdrawal symptoms while minimizing relapse rates due to its antagonistic properties at k-opioid receptors.
Future Directions and Research Opportunities
Further research is needed to fully understand the therapeutic potential of this compound. Key areas for future investigation include:
- Long-term safety and efficacy studies in diverse patient populations.
- Exploration of its mechanism of action at various opioid receptor subtypes.
- Comparative studies against other opioid formulations to establish its relative advantage in clinical practice.
Mecanismo De Acción
Oxymorphone-3-methoxynaltrexonazine exerts its effects by binding to and activating the μ-opioid receptor. This receptor is a G protein-coupled receptor that mediates the analgesic effects of opioids. Upon binding to the receptor, this compound induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release and the reduction of pain perception .
Comparación Con Compuestos Similares
Oxymorphone-3-methoxynaltrexonazine is unique compared to other similar compounds due to its selective μ-opioid receptor agonist activity. Similar compounds include:
Oxymorphone: A potent opioid analgesic with high affinity for the μ-opioid receptor.
Naltrexonazine: A mixed agonist-antagonist that exhibits both agonist and antagonist properties at opioid receptors.
Naloxonazine: Another mixed agonist-antagonist with similar properties to naltrexonazine.
The uniqueness of this compound lies in its selective agonist activity, which makes it a valuable compound for studying opioid receptor pharmacology and developing new analgesics .
Actividad Biológica
Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid compound that exhibits significant biological activity primarily through its action as a selective μ-opioid receptor agonist. This article delves into its mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant data and studies.
This compound is structurally related to oxymorphone and naltrexonazine, with specific modifications that confer unique pharmacological properties. The compound binds to the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that mediates the analgesic effects of opioids. Upon binding, it induces a conformational change in the receptor, activating intracellular signaling pathways that inhibit neurotransmitter release, thus reducing pain perception .
Binding Affinity and Selectivity
Research indicates that this compound demonstrates high binding affinity for the μ-opioid receptor compared to other opioid receptors. The binding affinity is crucial as it determines the efficacy and safety profile of the compound in therapeutic applications.
Receptor Type | Binding Affinity (Ki) | Selectivity |
---|---|---|
μ-opioid receptor | Low nanomolar range | High |
δ-opioid receptor | Moderate | Moderate |
κ-opioid receptor | Low | Low |
The compound's selectivity for the μ-opioid receptor over δ and κ receptors enhances its potential for pain management while minimizing adverse effects associated with non-selective opioid agonists .
Analgesic Activity
In vivo studies have demonstrated that this compound possesses potent analgesic properties. It has been shown to effectively alleviate pain in various animal models, indicating its potential utility in clinical settings for pain management.
Case Studies and Research Findings
- Binding Studies : A study conducted on the binding characteristics of this compound revealed that it acts primarily as an agonist at the μ-opioid receptor, contrasting with other compounds that may exhibit mixed agonist-antagonist properties .
- In Vivo Efficacy : In a series of experiments involving rodent models, this compound was administered to assess its analgesic effects. Results indicated significant pain relief comparable to conventional opioids, with a favorable side effect profile .
- Potential for Opioid Use Disorder Treatment : Given its unique properties, this compound is being investigated for its potential role in treating opioid use disorder. Its ability to activate the μ-opioid receptor while potentially mitigating some addictive properties makes it a candidate for further research in this area .
Propiedades
IUPAC Name |
(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKJVOXWSMNDJ-XCKRHRGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110320-72-4 | |
Record name | Oxymorphone-3-methoxynaltrexonazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.